molecular formula C16H15N3O4S2 B6505237 4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1421451-93-5

4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Cat. No. B6505237
CAS RN: 1421451-93-5
M. Wt: 377.4 g/mol
InChI Key: XFANKCSVLPYTGI-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings including a benzothiazole ring, a pyridine ring, a sulfonyl group, an azetidine ring, and methoxy groups .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzothiazole ring, the azetidine ring, and the pyridine ring, followed by the introduction of the sulfonyl and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, contributing to the stability of the molecule. The azetidine ring is a less common four-membered ring, which could introduce some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The sulfonyl group could potentially undergo substitution reactions, while the methoxy groups could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity, while the sulfonyl and methoxy groups could influence its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

4-methoxy-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-22-13-5-2-6-14-15(13)18-16(24-14)23-11-9-19(10-11)25(20,21)12-4-3-7-17-8-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANKCSVLPYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

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